

Vistusertib maximum tolerated dose and phase II recommended dose

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Compound Focus: Vistusertib

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Summary of Vistusertib Dosing in Clinical Trials

Cancer Type	Phase	Combination Therapy	Recommended Phase II Dose (RP2D) / Schedule	Key Tolerability Findings
Glioblastoma Multiforme [1]	I	Temozolomide	125 mg BID , 2 days on/5 days off weekly [1]	Well tolerated; most adverse events (AEs) were Grade 1-2 (fatigue, GI symptoms, rash) [1]
Endometrial Cancer [2]	I/II	Anastrozole	125 mg BID , 2 consecutive days per week [2]	Manageable AEs; most common Grade ≥ 2 AEs: fatigue, lymphopenia, hyperglycemia, diarrhea [2]
NF2-Associated Meningiomas [3]	II	Monotherapy	125 mg BID , 2 consecutive days per week [3]	Poorly tolerated; 78% had Grade 3/4 AEs, 50% discontinued due to side effects [3]

Cancer Type	Phase	Combination Therapy	Recommended Phase II Dose (RP2D) / Schedule	Key Tolerability Findings
Paediatric Advanced Malignancies [4]	I/II	Monotherapy or with Chemotherapy	75 mg/m² BID , 2 days on/5 days off weekly (equivalent to adult 125 mg BID dose) [4]	Monotherapy well tolerated; combination with chemo (TOTEM) caused significant hematologic toxicity [4]

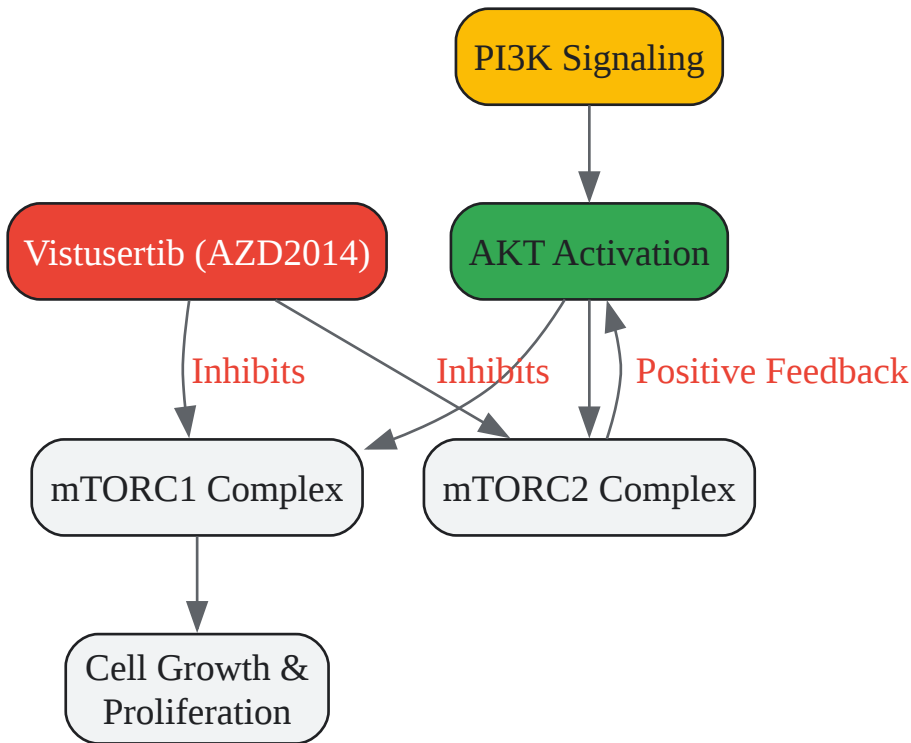
Detailed Experimental Protocols

The determination of the RP2D involved careful clinical trial design. Here are the methodologies from the key studies:

- **Study Design and Dose Escalation:** The Phase I study in glioblastoma used a standard **3 + 3 design** for dose escalation. The starting dose was **Vistusertib** 100 mg twice daily on a "2 days on/5 days off" weekly schedule, combined with Temozolomide. The dose was successfully escalated to 125 mg BID, which was established as the RP2D [1].
- **Safety and Toxicity Assessment:** Across all trials, safety was a primary objective. Adverse events (AEs) were systematically captured and graded according to the **Common Terminology Criteria for Adverse Events (CTCAE)**—versions 4.0 or 4.03. Patients underwent regular physical examinations, vital sign monitoring, and laboratory tests (including hematology and clinical chemistry) to assess organ function [3] [2].
- **Dose Modification Rules:** Protocols included clear guidelines for managing toxicity. For example, in the NF2 meningioma trial, if patients experienced Grade 3 or 4 toxicities, sequential dose reductions were predefined—first to **100 mg BID**, and then to **75 mg BID** on the same intermittent schedule—provided the AEs resolved to Grade 2 or lower after temporarily holding the drug [3].
- **Pharmacokinetic (PK) Analysis:** In the paediatric trial, researchers confirmed the appropriateness of the dose by performing pharmacokinetic studies. They compared drug exposure levels in children to established data from adults, ensuring the 75 mg/m² BID dose provided comparable systemic exposure to the adult RP2D of 125 mg BID [4].

Vistusertib's Mechanism of Action

Vistusertib is a dual inhibitor of the mTORC1 and mTORC2 complexes. The following diagram illustrates the signaling pathway it targets.



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This diagram shows that **Vistusertib** directly inhibits both mTOR complexes, thereby blocking cancer cell growth and proliferation while also preventing the activation of AKT via mTORC2, a mechanism that can cause resistance with mTORC1-only inhibitors [3].

Key Considerations for Researchers

- **Tolerability is Schedule-Dependent:** The high rate of severe adverse events in the NF2 study [3], compared to better tolerability in others [1] [2], highlights that the **125 mg BID intermittent dose is effective but has a narrow therapeutic index**. Tolerability may vary significantly by patient population.
- **Combination Therapy Challenges:** The paediatric trial demonstrated that while **Vistusertib** monotherapy was manageable, combining it with cytotoxic chemotherapy (topotecan-temozolomide) led to significant **hematologic toxicity**, requiring dose delays and reductions [4]. This is a critical consideration for designing future combination regimens.

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